Zotiraciclib (SB1317) is a synthetic, low molecular weight macrocyclic compound [, , ] that acts as a potent inhibitor of multiple kinases [, , ]. It has garnered significant interest in scientific research, particularly in the field of oncology, due to its ability to inhibit key enzymes involved in cell cycle regulation and signal transduction pathways critical for cancer cell growth and survival [, , , ].
The combination of the biaryl motif and unsaturation in the linker restricts conformational freedom, potentially contributing to its specific biological activity [].
These properties contribute to its suitability as an oral drug candidate and facilitate its evaluation in preclinical and clinical settings [].
Hematological Malignancies: Zotiraciclib exhibits potent activity against various hematological cancer cell lines, particularly those harboring FLT3 mutations, making it a promising therapeutic candidate for AML and other leukemias []. Preclinical studies have demonstrated significant tumor growth inhibition and prolonged survival in AML models [].
Solid Tumors: Zotiraciclib's inhibitory effects on CDKs and other kinases suggest broader anti-cancer potential beyond hematological malignancies []. Studies have shown promising activity against solid tumor models, including colon cancer and lymphoma [].
Glioblastoma: Zotiraciclib is being investigated as a potential treatment option for glioblastoma, a highly aggressive brain cancer [, , ]. Preclinical studies have shown its ability to cross the blood-brain barrier and demonstrate efficacy against IDH-mutant glioblastoma models [, ]. Clinical trials are ongoing to assess its safety and efficacy in glioblastoma patients [, , ].
Diffuse Midline Gliomas: Research suggests that Zotiraciclib holds promise as a treatment for diffuse midline gliomas (DMG), including DIPG, a particularly aggressive pediatric brain tumor []. In vitro studies have shown that it effectively inhibits DMG cell viability [].
Combination Therapies: Exploring the synergy of Zotiraciclib with other anti-cancer agents, such as DNA damaging agents or other targeted therapies, could further enhance its efficacy and potentially overcome resistance mechanisms [].
Biomarker Development: Identifying predictive biomarkers associated with Zotiraciclib response will be crucial for patient selection and optimizing treatment strategies [, ].
Pediatric Cancers: Given its preclinical activity against DMG, further investigation of Zotiraciclib in pediatric brain tumors and other pediatric cancers is warranted [].
Drug Delivery Systems: Optimizing drug delivery systems to enhance Zotiraciclib's penetration into the central nervous system could improve its efficacy in treating brain tumors [].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 24622-61-5
CAS No.: 610-25-3
CAS No.: 88847-11-4